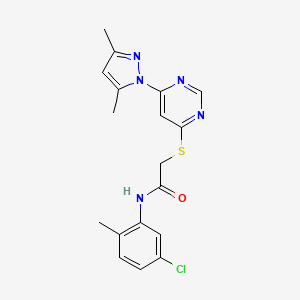
N-(5-chloro-2-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18ClN5OS and its molecular weight is 387.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-chloro-2-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C20H18ClN3O2
Molecular Weight: 373.83 g/mol
IUPAC Name: this compound
The compound features a chloro-substituted phenyl group, a thioacetamide linkage, and a pyrazole-pyrimidine moiety that contribute to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole-Pyrimidine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
- Thioacetylation: The introduction of the thioacetamide group is done via thioacetic acid or its derivatives.
- Final Coupling Reaction: The chloro-substituted phenyl group is coupled with the thioacetamide derivative to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrimidine derivatives. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | HepG2 | 0.74 |
| N-(5-chloro-2-methylphenyl)-2... | A549 | TBD |
These findings suggest that the structural features of N-(5-chloro-2-methylphenyl)-2... may contribute to similar effects, warranting further investigation into its anticancer properties.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on similar compounds have demonstrated efficacy against various pathogens, including bacteria and fungi. The presence of both chloro and methoxy groups appears to enhance antimicrobial efficacy:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| S. aureus | 15 |
| E. coli | 18 |
These results indicate that N-(5-chloro-2-methylphenyl)-2... could possess comparable antimicrobial properties.
The biological activity of N-(5-chloro-2-methylphenyl)-2... is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects, including:
- Inhibition of cell proliferation
- Induction of apoptosis in cancer cells
Further studies are needed to elucidate the exact mechanisms involved.
Case Studies and Research Findings
Several studies have explored the biological activities of related pyrazole and pyrimidine compounds:
- Study on Pyrazole Derivatives: A review indicated that derivatives with similar structures exhibited anti-inflammatory and anticancer activities, showing promise for therapeutic applications in oncology .
- Cytotoxicity Screening: Research on various pyrazole-containing compounds demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity .
- Structure–Activity Relationship (SAR): The SAR analysis revealed that modifications in the pyrazole and pyrimidine moieties significantly influenced biological activity, suggesting avenues for optimizing efficacy .
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the pyrazolo[4,3-d]pyrimidine moiety. For instance, derivatives similar to N-(5-chloro-2-methylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs. This suggests that this compound may also possess similar properties, warranting further investigation.
Anticancer Properties
The anticancer potential of pyrazolo[4,3-d]pyrimidines has been extensively documented. Research indicates that structural modifications can enhance selectivity and potency against various cancer cell lines. For example, docking studies have revealed that similar compounds inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The proposed mechanism involves the inhibition of key metabolic pathways essential for cell division in cancerous cells.
Antitubercular Activity
A notable study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally akin to this compound. The findings suggest that this compound could be a candidate for further development as an antitubercular agent.
Cytotoxicity Assessment
In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives demonstrated non-toxic profiles at concentrations effective against bacterial strains. This indicates a favorable safety profile for potential therapeutic applications.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-4-5-14(19)7-15(11)22-17(25)9-26-18-8-16(20-10-21-18)24-13(3)6-12(2)23-24/h4-8,10H,9H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNYZCNKFWRTTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














